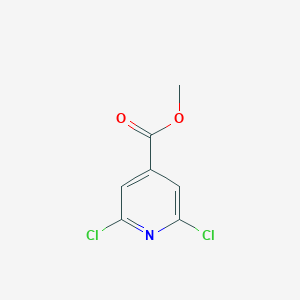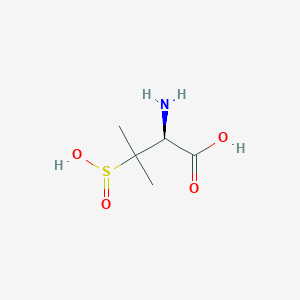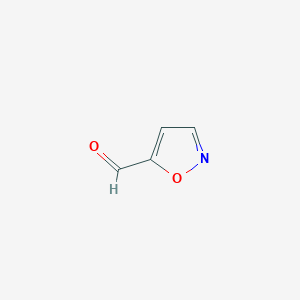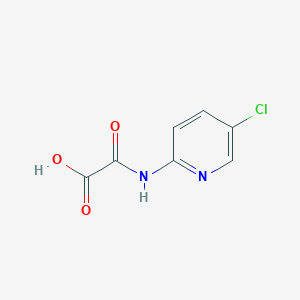
5,7,3'-Trihidroxi-4'-metoxi-8-prenilflavanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se sabe que este compuesto tiene propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Detención del ciclo celular
Se ha encontrado que induce la detención del ciclo celular en la fase G1 . Esto significa que puede detener el ciclo celular en la fase G1, impidiendo que la célula ingrese a la fase S donde ocurre la replicación del ADN. Esto puede ser útil en el tratamiento del cáncer, donde el objetivo a menudo es detener el crecimiento y división incontrolados de las células.
Propiedades antiinflamatorias
El compuesto ha demostrado propiedades antiinflamatorias . La inflamación es una respuesta natural del cuerpo a las lesiones o enfermedades, pero la inflamación crónica puede conducir a varios problemas de salud. Los compuestos antiinflamatorios pueden ayudar a reducir esta inflamación y aliviar los síntomas asociados.
Supresión de la activación de NF-κB
Se ha demostrado que suprime la activación de NF-κB . NF-κB es un complejo de proteínas que controla la transcripción del ADN y juega un papel clave en la regulación de la respuesta inmune a la infección. La regulación incorrecta de NF-κB se ha relacionado con el cáncer, las enfermedades inflamatorias y autoinmunes, el shock séptico, la infección viral y el desarrollo inmunológico inadecuado.
Reducción de la biosíntesis del colesterol
Se ha encontrado que este compuesto reduce la biosíntesis del colesterol . Los niveles altos de colesterol pueden conducir a la aterosclerosis, una condición en la que se acumula placa en las arterias y puede causar enfermedades cardíacas. Al reducir la biosíntesis del colesterol, este compuesto podría ayudar potencialmente a prevenir estas condiciones.
Inhibición de la peroxidación lipídica
Se ha demostrado que inhibe la peroxidación lipídica . La peroxidación lipídica es un proceso en el que los radicales libres roban electrones de los lípidos en las membranas celulares, lo que resulta en daño celular. Este proceso está involucrado en varias enfermedades, incluida la aterosclerosis y el cáncer.
Neuroprotección contra el daño oxidativo
El compuesto ha demostrado efectos neuroprotectores contra el daño oxidativo neuronal . Se cree que el estrés oxidativo está involucrado en el desarrollo de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Al proteger las neuronas del daño oxidativo, este compuesto podría ayudar potencialmente a prevenir o ralentizar la progresión de estas enfermedades.
Aplicaciones potenciales en el tratamiento del cáncer
Algunos estudios sugieren que este compuesto podría tener aplicaciones potenciales en el tratamiento del cáncer . Se ha demostrado que induce la apoptosis en las células de cáncer de mama e inhibe la proliferación celular y la angiogénesis . Estas propiedades podrían convertirlo en una herramienta valiosa en la lucha contra el cáncer.
Mecanismo De Acción
Target of Action
The primary target of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is the ABCG2 protein . This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in multidrug resistance in cancer cells .
Mode of Action
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone acts as a potent inhibitor of the ABCG2 protein . It interacts with this protein and inhibits its function, with an IC50 value of 6.6 μM . This inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, enhancing their cytotoxic effects .
Biochemical Pathways
The inhibition of the ABCG2 protein affects the drug efflux pathway . ABCG2 is known to pump various chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance . By inhibiting ABCG2, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can increase the intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects .
Result of Action
The inhibition of the ABCG2 protein by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can result in increased intracellular concentrations of chemotherapeutic drugs . This can enhance the cytotoxic effects of these drugs, potentially improving the effectiveness of chemotherapy .
Análisis Bioquímico
Biochemical Properties
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone plays a significant role in biochemical reactions, primarily as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling drugs from the cells. The inhibition of ABCG2 by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, with an IC50 value of 6.6 μM, suggests its potential use in overcoming drug resistance in cancer therapy .
Cellular Effects
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone affects various types of cells and cellular processes. It has been shown to inhibit the ABCG2 transporter, which can lead to increased intracellular concentrations of chemotherapeutic agents in cancer cells, thereby enhancing their efficacy. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ABCG2 .
Molecular Mechanism
At the molecular level, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone exerts its effects by binding to the ABCG2 transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Additionally, this compound may influence gene expression related to drug resistance and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ABCG2 and prolonged enhancement of chemotherapeutic efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone vary with different dosages. At lower doses, the compound effectively inhibits ABCG2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is involved in metabolic pathways related to its interaction with the ABCG2 transporter. The compound may affect metabolic flux and metabolite levels by modulating the activity of this transporter. Enzymes and cofactors involved in the metabolism of flavonoids may also play a role in the biotransformation and elimination of this compound .
Transport and Distribution
Within cells and tissues, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is transported and distributed through interactions with transporters and binding proteins. The compound’s inhibition of ABCG2 affects its localization and accumulation, leading to increased intracellular concentrations of chemotherapeutic agents. This distribution pattern enhances the compound’s efficacy in overcoming drug resistance .
Subcellular Localization
The subcellular localization of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is primarily associated with its interaction with the ABCG2 transporter. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting drug efflux and enhancing chemotherapeutic efficacy .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKJMLXLVCUIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)







![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)





